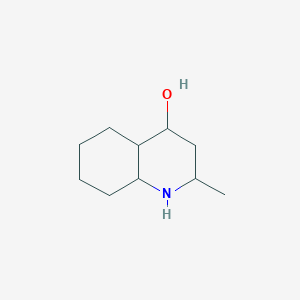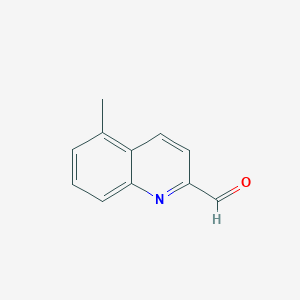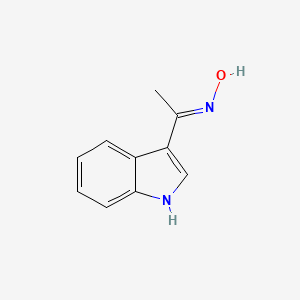
(Z)-1-(1H-Indol-3-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(1H-Indol-3-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from indole, a heterocyclic aromatic organic compound, which is a structural motif found in many natural products and pharmaceuticals. The (Z)-configuration indicates the specific geometric isomer of the oxime group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(1H-Indol-3-yl)ethanone oxime typically involves the reaction of 1-(1H-Indol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:
- Dissolve 1-(1H-Indol-3-yl)ethanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to the mixture to facilitate the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1-(1H-Indol-3-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
(Z)-1-(1H-Indol-3-yl)ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (Z)-1-(1H-Indol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA or interact with proteins, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
1-(1H-Indol-3-yl)ethanone: The parent compound without the oxime group.
1-(1H-Indol-3-yl)ethanone hydrazone: A related compound with a hydrazone group instead of an oxime.
3-(1H-Indol-3-yl)prop-2-en-1-one: A structurally similar compound with a different functional group.
Uniqueness: (Z)-1-(1H-Indol-3-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The (Z)-configuration also influences its interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(NE)-N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3/b12-7+ |
Clé InChI |
ZUYHZNAHKFXLAO-KPKJPENVSA-N |
SMILES isomérique |
C/C(=N\O)/C1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(=NO)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




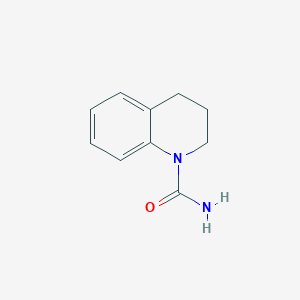
![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
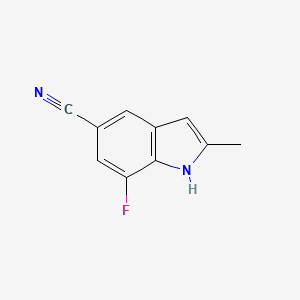
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)

